![molecular formula C8H7BrO3 B1273817 5-Bromo-2-hydroxy-3-methylbenzoic acid CAS No. 36194-82-8](/img/structure/B1273817.png)
5-Bromo-2-hydroxy-3-methylbenzoic acid
Overview
Description
“5-Bromo-2-hydroxy-3-methylbenzoic acid” is a chemical compound with the CAS Number: 36194-82-8 and a molecular weight of 231.05 . Its linear formula is C8H7BrO3 .
Molecular Structure Analysis
The InChI code for “5-Bromo-2-hydroxy-3-methylbenzoic acid” is 1S/C8H7BrO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“5-Bromo-2-hydroxy-3-methylbenzoic acid” is a solid substance . It has a melting point range of 231 - 234°C .
Scientific Research Applications
- α-2 Adrenoceptor Agonists : Researchers have explored derivatives of 5-bromo-2-hydroxy-3-methylbenzoic acid as potential α-2 adrenoceptor agonists. These compounds can modulate adrenergic receptors and may have applications in treating conditions like hypertension and anxiety .
- HIV-1 Entry Inhibitors : The compound’s structural features make it a candidate for developing inhibitors against HIV-1 entry. Scientists investigate its potential to block viral attachment and fusion, which could contribute to antiviral therapies .
- Building Block for Heterocyclic Compounds : 5-Bromo-2-hydroxy-3-methylbenzoic acid serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules, especially heterocyclic compounds, due to its functional groups and reactivity .
- Surface-Active Agents : Researchers have explored the amphiphilic properties of this compound. It can be used as a surface-active agent or surfactant, modifying interfaces in materials science and enhancing wetting behavior .
- Smoothened Receptor Antagonists : The Smoothened receptor is involved in the Hedgehog signaling pathway. Some derivatives of 5-bromo-2-hydroxy-3-methylbenzoic acid have been investigated as potential antagonists, which could impact cancer and developmental biology research .
- Chiral Separation : The compound’s chiral nature makes it useful in chiral chromatography. Scientists employ it as a chiral stationary phase to separate enantiomers in analytical chemistry .
- Formulation Additive : In pharmaceutical formulations, 5-bromo-2-hydroxy-3-methylbenzoic acid may serve as an excipient or additive. Its solubility and stability properties can influence drug delivery systems .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Surface Modification
Biological Studies and Receptor Interactions
Analytical Chemistry and Chromatography
Pharmaceutical Formulations and Excipients
Safety and Hazards
Mechanism of Action
Target of Action
It is used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors . These targets play crucial roles in various biological processes, including neurotransmission, cell growth regulation, and viral entry into host cells.
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . This reaction involves the formation of a carbocation at the benzylic position, which is resonance-stabilized .
Pharmacokinetics
Its water solubility, a key factor influencing bioavailability, is estimated to be 8189 mg/L at 25°C .
Action Environment
Factors such as temperature can influence the solubility of the compound, which in turn can affect its bioavailability and action .
properties
IUPAC Name |
5-bromo-2-hydroxy-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYKOYICVWKQFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377414 | |
Record name | 5-bromo-2-hydroxy-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36194-82-8 | |
Record name | 5-bromo-2-hydroxy-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-hydroxy-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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